molecular formula C15H13N3O4S B15244407 N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide

Cat. No.: B15244407
M. Wt: 331.3 g/mol
InChI Key: QZYAPVMYLIOFNA-UHFFFAOYSA-N
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Description

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide is a novel compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is known for its excellent luminescence efficiency, making it a valuable component in the development of sensors and other analytical tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide typically involves the reaction of 1,4-dioxo-1,2,3,4-tetrahydrophthalazine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in sensor applications, the compound forms a new C-S bond via the Michael addition reaction with the -SH group of human serum albumin. This interaction leads to changes in electrochemiluminescence intensity, which can be measured to detect the presence of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,4-Dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)-4-methylbenzenesulfonamide is unique due to its combination of the 1,4-dioxo-1,2,3,4-tetrahydrophthalazine

Properties

Molecular Formula

C15H13N3O4S

Molecular Weight

331.3 g/mol

IUPAC Name

N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13N3O4S/c1-9-5-7-10(8-6-9)23(21,22)18-12-4-2-3-11-13(12)15(20)17-16-14(11)19/h2-8,18H,1H3,(H,16,19)(H,17,20)

InChI Key

QZYAPVMYLIOFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)NNC3=O

Origin of Product

United States

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